molecular formula C18H15FN4O2S2 B2479441 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392298-11-2

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2479441
CAS RN: 392298-11-2
M. Wt: 402.46
InChI Key: GSTNYZHAUKYFIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a fluorophenyl group, a thiadiazol group, and a benzamide group . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray determination and quantum chemical calculations . These methods can provide insights into the compound’s geometry, atomic charges, and molecular electrostatic potential .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cyclization reactions . The nature of the sulfur reagent can have a significant impact on reaction selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using density functional theory (DFT) and Hartree-Fock (HF) calculations . These calculations can provide information about the compound’s molecular geometry, atomic charges, molecular electrostatic potential, and chemical reactivity descriptors .

Scientific Research Applications

Antimicrobial Applications

Research on fluorobenzamides and thiazole derivatives has shown promising antimicrobial properties. For instance, compounds synthesized from fluorobenzamides containing thiazole have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds has been deemed essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

Benzothiazole derivatives have been extensively studied for their anticancer properties. Some fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against various cancer cell lines without affecting nonmalignant cells, making them promising candidates for cancer therapy (Hutchinson et al., 2001). Similarly, thiadiazole derivatives have been investigated for their ability to inhibit tumor cell proliferation and migration, showcasing potential in developing anticancer therapeutics (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Material Science

Compounds containing thiadiazole units have been explored for their utility in material science, particularly in the development of new polyimides with enhanced solubility and thermal stability. These materials are of interest for their potential applications in electronics and coatings (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Future Directions

The future research directions for similar compounds often involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, these compounds could be further explored for their potential applications in various therapeutic disciplines .

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-11-6-2-3-7-12(11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-9-5-4-8-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTNYZHAUKYFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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